molecular formula C6H2F2INO2 B13886282 1,5-Difluoro-2-iodo-3-nitrobenzene

1,5-Difluoro-2-iodo-3-nitrobenzene

Cat. No.: B13886282
M. Wt: 284.99 g/mol
InChI Key: QPNJINWQPOPBSJ-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-iodo-3-nitrobenzene (CAS No. 1145881-54-4) is a halogenated nitrobenzene derivative characterized by a benzene ring substituted with fluorine atoms at positions 1 and 5, an iodine atom at position 2, and a nitro group (-NO₂) at position 3. This compound is of significant interest in synthetic organic chemistry due to the strategic placement of electron-withdrawing groups (fluorine, nitro) and a heavy halogen (iodine), which collectively influence its reactivity and stability. Its structural complexity and regiochemistry make it a valuable intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula

C6H2F2INO2

Molecular Weight

284.99 g/mol

IUPAC Name

1,5-difluoro-2-iodo-3-nitrobenzene

InChI

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H

InChI Key

QPNJINWQPOPBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-iodo-3-nitrobenzene typically involves the nitration of 1,5-difluoro-2-iodobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,5-Difluoro-2-iodo-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: Formation of 1,5-difluoro-2-amino-3-nitrobenzene.

    Oxidation: Formation of various oxidized derivatives of the nitro group.

Scientific Research Applications

1,5-Difluoro-2-iodo-3-nitrobenzene is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-iodo-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to different targets. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name CAS No. Substituent Positions Similarity Score Key Differences vs. Target Compound
1,5-Difluoro-2-iodo-4-nitrobenzene 1806368-03-5 F (1,5), I (2), NO₂ (4) 1.00 Nitro group shifted to position 4
1,3-Difluoro-4-iodo-2-nitrobenzene 1261782-23-3 F (1,3), I (4), NO₂ (2) 1.00 Fluorine at 3, iodine at 4, nitro at 2
2-Fluoro-1-iodo-3-nitrobenzene 1806330-94-8 F (2), I (1), NO₂ (3) 0.98 Single fluorine, iodine at position 1
1,5-Difluoro-3-methyl-2-nitrobenzene 3013-27-2 F (1,5), CH₃ (3), NO₂ (2) 0.93 Iodine replaced with methyl group

Reactivity and Functionalization

  • Nitro Group Position: Compounds with nitro groups at position 4 (e.g., 1,5-Difluoro-2-iodo-4-nitrobenzene) exhibit distinct electronic profiles compared to the target compound.
  • Halogen Influence : The iodine atom at position 2 enhances susceptibility to nucleophilic aromatic substitution (NAS) compared to methyl-substituted analogues (e.g., 1,5-Difluoro-3-methyl-2-nitrobenzene). Iodine’s polarizability and leaving-group ability facilitate Suzuki or Ullmann couplings, whereas methyl groups limit such reactivity .
  • Fluorine Effects: The difluoro substitution at positions 1 and 5 increases ring deactivation, reducing reactivity toward electrophiles compared to mono-fluoro analogues (e.g., 2-Fluoro-1-iodo-3-nitrobenzene). However, fluorine’s electronegativity stabilizes intermediates during reduction reactions, as seen in ’s diamine synthesis .

Pharmacological Relevance (Indirect Insights)

While –3 focus on nucleoside analogues (e.g., dFdC), these studies highlight the broader principle that structural nuances (e.g., halogen placement, nitro positioning) critically influence biological activity. For halogenated nitrobenzenes, such features determine interactions with biomolecules, solubility, and metabolic stability.

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